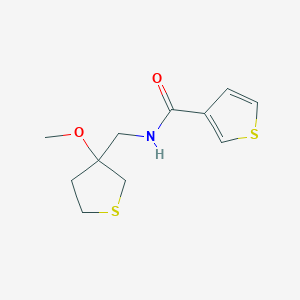

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene derivatives are a class of compounds that have gained significant attention in scientific research due to their unique physical, chemical, and biological properties . They are often used as building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years. Various strategies have been developed, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of different substrates to form the thiophene ring .Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom . The presence of different substituents on the thiophene ring can significantly influence the properties of the compound .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including redox reactions, polymerization, and various coupling reactions . The specific reactions and their mechanisms can vary depending on the structure of the thiophene derivative.Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by the presence of different substituents on the thiophene ring. These properties can include boiling point, melting point, density, and various thermodynamic properties .Mechanism of Action

Target of Action

Thiophene and its derivatives, which are structurally similar to this compound, have been reported to possess a wide range of therapeutic properties . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their diverse therapeutic properties .

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Advantages and Limitations for Lab Experiments

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable under standard laboratory conditions. It has also been shown to exhibit potent therapeutic effects at low concentrations. However, the compound has some limitations for lab experiments. It is not soluble in water, which makes it difficult to administer in vivo. It also has a short half-life, which may limit its therapeutic efficacy in vivo.

Future Directions

There are several future directions for the study of N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide. One potential direction is the development of novel synthetic analogs of the compound, which may exhibit improved therapeutic efficacy and reduced off-target effects. Another direction is the study of the compound in various disease models to determine its potential therapeutic applications. Additionally, the compound could be studied in combination with other therapeutic agents to determine its potential synergistic effects. Finally, the mechanism of action of the compound could be further elucidated to determine its potential therapeutic targets in the body.

Conclusion

In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of the compound, which may lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide is synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process involves the reaction of 3-methoxytetrahydrothiophene with methyl iodide to form 3-methoxytetrahydrothiophen-3-ylmethyl iodide. This intermediate is then reacted with thiophene-3-carboxylic acid to form this compound.

Scientific Research Applications

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S2/c1-14-11(3-5-16-8-11)7-12-10(13)9-2-4-15-6-9/h2,4,6H,3,5,7-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKMXAUBMWOQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one](/img/structure/B2900974.png)

![3-[Chloro(difluoro)methyl]aniline](/img/structure/B2900975.png)

![(E)-4-[4-(diethoxymethyl)phenyl]-3-buten-2-one](/img/structure/B2900976.png)

![N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2900979.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2900980.png)

![1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2900981.png)

![4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2900984.png)

![N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2900987.png)

![(1R, 2S)-N, N'-Bis[(1S)-2-hydroxy-1-phenylmethylethyl]-3, 3-dimethyl-1, 2-cyclopropanediamide](/img/structure/B2900991.png)

![Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate](/img/structure/B2900992.png)

![Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2900994.png)

![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2900996.png)